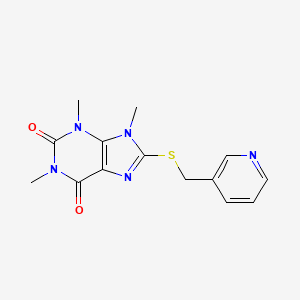

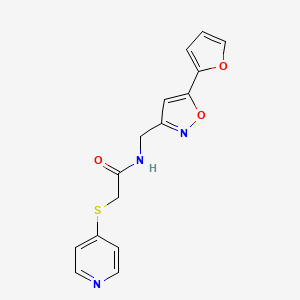

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole carboxamide derivatives often involves multi-step reactions starting from simple aromatic compounds. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide was achieved through a five-step process beginning with 4-chlorobenzenamine. The reaction conditions were optimized to a temperature of 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylenediamine of 1:25, resulting in a high yield of 88%. The final product was characterized using 1H NMR and MS techniques .

Molecular Structure Analysis

Although the specific molecular structure of N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is not directly discussed in the provided papers, similar compounds have had their structures elucidated. For example, the crystal structure of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was determined, which shares the chloro-substituted aromatic motif and the presence of a carboxamide group . This suggests that the molecular structure of the compound could be analyzed using similar crystallographic techniques.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazole carboxamides typically include condensation reactions, as seen in the synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, where an isocyanato compound was condensed with an amine . These reactions are crucial for forming the carboxamide linkage, which is a defining feature of the compound class under discussion.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole carboxamides can be inferred from related compounds. For instance, a series of 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides were synthesized and exhibited significant anti-inflammatory activity, with some compounds showing COX-1 and COX-2 inhibition comparable to known anti-inflammatory drugs . This indicates that the compound of interest may also possess biological activity, which could be explored through similar in vitro assays. Additionally, the low incidence of gastric ulceration in these compounds suggests that the compound may also have a favorable safety profile .

Scientific Research Applications

Synthesis and Characterization

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound involved in various synthesis and characterization studies. For instance, Kan et al. (2015) focused on the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a related compound, highlighting the process involving triazole ester and ethylene diamine to achieve high yields, which indicates the broader chemical interest and potential pharmaceutical applications of similar triazole derivatives (Kan, 2015).

Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives and tested them for antimicrobial properties, finding some compounds to possess good or moderate activities against test microorganisms. This research underscores the potential of triazole compounds, including N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, in developing new antimicrobial agents (Bektaş et al., 2007).

Cholinesterase Inhibition

Research on triazole derivatives also extends to their potential use in treating neurodegenerative diseases. Riaz et al. (2020) explored the cholinesterase inhibition of new N-aryl derivatives of 1,2,4-triazole, indicating their potential therapeutic application in conditions like Alzheimer's disease by modulating enzyme activity linked to the disease's pathophysiology (Riaz et al., 2020).

Antioxidant Activities

The exploration of triazole compounds for their antioxidant activity is another area of interest. Gilava et al. (2020) synthesized triazolopyrimidines and evaluated their biological and antioxidant activities, providing insights into the utility of triazole derivatives in combating oxidative stress-related diseases (Gilava et al., 2020).

properties

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O3/c1-4-12-5-7-13(8-6-12)24-11-16(22-23-24)19(25)21-15-10-17(26-2)14(20)9-18(15)27-3/h5-11H,4H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUVYWYYVWIZBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylsulfanyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2499804.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B2499806.png)

![N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2499808.png)

![3-(4-Chlorophenyl)-5-{[(3-chlorophenyl)sulfanyl]methyl}isoxazole](/img/structure/B2499815.png)

![Ethyl 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B2499816.png)

![N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2499817.png)

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)